molecular formula C8H4INO3 B3297158 7-Iodofuro[3,2-c]pyridine-2-carboxylic Acid CAS No. 895126-66-6

7-Iodofuro[3,2-c]pyridine-2-carboxylic Acid

Cat. No.: B3297158
CAS No.: 895126-66-6
M. Wt: 289.03 g/mol
InChI Key: MNOWUTJUGAXJIF-UHFFFAOYSA-N
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Description

7-Iodofuro[3,2-c]pyridine-2-carboxylic Acid is a heterocyclic compound with the molecular formula C8H4INO3 It is characterized by the presence of an iodine atom attached to a furo[3,2-c]pyridine ring system, which is further substituted with a carboxylic acid group at the 2-position

Preparation Methods

The synthesis of 7-Iodofuro[3,2-c]pyridine-2-carboxylic Acid typically involves multi-step synthetic routes. One common method includes the iodination of a furo[3,2-c]pyridine precursor, followed by the introduction of the carboxylic acid group. The reaction conditions often require the use of iodine reagents and appropriate solvents under controlled temperature and pressure to ensure the selective iodination at the desired position. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

7-Iodofuro[3,2-c]pyridine-2-carboxylic Acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield deiodinated products. Typical reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters, amides, and other derivatives. Reagents like carbodiimides and coupling catalysts are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions employed, leading to a variety of functionalized derivatives.

Scientific Research Applications

7-Iodofuro[3,2-c]pyridine-2-carboxylic Acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 7-Iodofuro[3,2-c]pyridine-2-carboxylic Acid exerts its effects involves interactions with specific molecular targets and pathways. The iodine atom and carboxylic acid group play crucial roles in binding to target proteins and enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

7-Iodofuro[3,2-c]pyridine-2-carboxylic Acid can be compared with other similar compounds, such as:

    Furo[3,2-c]pyridine-2-carboxylic Acid: Lacks the iodine atom, resulting in different reactivity and biological activity.

    7-Bromofuro[3,2-c]pyridine-2-carboxylic Acid: Contains a bromine atom instead of iodine, leading to variations in chemical properties and applications.

    7-Chlorofuro[3,2-c]pyridine-2-carboxylic Acid: Substituted with a chlorine atom, exhibiting distinct reactivity patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-iodofuro[3,2-c]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4INO3/c9-5-3-10-2-4-1-6(8(11)12)13-7(4)5/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOWUTJUGAXJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC2=C(C=NC=C21)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260412
Record name 7-Iodofuro[3,2-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895126-66-6
Record name 7-Iodofuro[3,2-c]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895126-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Iodofuro[3,2-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of KH2PO4 (81 mg, 0.59 mmol) in H2O (3 mL) was added to a solution of 7-iodofuro[3,2-c]pyridine-2-carbaldehyde (578 mg, 2.12 mmol) in DMSO (16 mL). The stirred mixture was treated carefully with a solution of NaClO2 (335 mg, 2.96 mmol) in H2O (5 mL). After 16 h, more KH2PO4 (81 mg, 0.59 mmol) in H2O (3 mL) and NaClO2 (335 mg, 2.96 mmol) in H2O (5 mL) were added, then stirring was continued for a further 48 h. The precipitated solid was collected, washed with DMSO, H2O, i-PrOH, and EtOAc, and vacuum-dried to furnish the title compound: m/z (ES+)=289.9 [M+H]+.
Name
KH2PO4
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
578 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
335 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
KH2PO4
Quantity
81 mg
Type
reactant
Reaction Step Three
Quantity
335 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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